N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170885-86-5
VCID: VC6244941
InChI: InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21)
SMILES: CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C15H17N5O3S2
Molecular Weight: 379.45

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

CAS No.: 1170885-86-5

VCID: VC6244941

Molecular Formula: C15H17N5O3S2

Molecular Weight: 379.45

* For research use only. Not for human or veterinary use.

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide - 1170885-86-5

Description

Synthesis Methods

The synthesis of compounds like N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide often involves multiple steps:

  • Preparation of Benzothiazole Derivatives: This involves the synthesis of the benzothiazole core, which can be achieved through condensation reactions between appropriate precursors.

  • Introduction of the Dimethylsulfamoyl Group: This typically involves a nucleophilic substitution or addition reaction to introduce the sulfamoyl group.

  • Pyrazole Ring Formation: The pyrazole ring can be formed through condensation reactions involving hydrazines and appropriate carbonyl compounds.

  • Final Coupling: The final step involves coupling the benzothiazole derivative with the pyrazole derivative, often through amide bond formation.

Potential Applications

Compounds with benzothiazole and pyrazole rings have been explored for various biological activities, including:

  • Antimicrobial Activity: Both benzothiazoles and pyrazoles have shown potential as antimicrobial agents.

  • Anticancer Activity: Some derivatives have been investigated for their anticancer properties.

  • Neuroprotective Effects: Certain compounds in this class may exhibit neuroprotective effects.

Challenges and Future Directions

  • Synthetic Complexity: The synthesis of these compounds can be complex and challenging, requiring multiple steps and precise conditions.

  • Toxicity and Safety: As with any new chemical entity, thorough toxicity and safety evaluations are necessary before considering biological applications.

  • Optimization of Properties: Further research is needed to optimize the chemical and biological properties of these compounds for specific applications.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylthio)benzamideC17H17N3O3S3407.5Biological research
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochlorideC21H28ClN5O2S450.0Pharmaceutical research
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamideC18H18FN3O3S3439.6Non-human research
CAS No. 1170885-86-5
Product Name N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Molecular Formula C15H17N5O3S2
Molecular Weight 379.45
IUPAC Name N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21)
Standard InChIKey RUXDBRGKWJVMGN-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Solubility not available
PubChem Compound 42111290
Last Modified Aug 18 2023

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379.4565 g/mol